molecular formula C10H23N3O2 B11745678 Carbamic acid, [3-amino-2-(aminomethyl)-2-methylpropyl]-, 1,1-dimethylethyl

Carbamic acid, [3-amino-2-(aminomethyl)-2-methylpropyl]-, 1,1-dimethylethyl

Cat. No.: B11745678
M. Wt: 217.31 g/mol
InChI Key: SIMNFFWRJCBMTF-UHFFFAOYSA-N
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Description

Carbamic acid, [3-amino-2-(aminomethyl)-2-methylpropyl]-, 1,1-dimethylethyl is a chemical compound with the molecular formula C10H23N3O2. This compound is a derivative of carbamic acid, which is known for its role in various chemical reactions and applications. The structure of this compound includes a carbamate group, which is a functional group derived from carbamic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [3-amino-2-(aminomethyl)-2-methylpropyl]-, 1,1-dimethylethyl typically involves the reaction of an amine with carbon dioxide. One common method is to bubble carbon dioxide through a solution of the corresponding amine in an appropriate solvent, such as dimethyl sulfoxide (DMSO) or supercritical carbon dioxide . The reaction conditions often require low temperatures to stabilize the intermediate products.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [3-amino-2-(aminomethyl)-2-methylpropyl]-, 1,1-dimethylethyl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions include various substituted carbamates, amines, and oxides. These products have diverse applications in different fields, including pharmaceuticals and agrochemicals .

Scientific Research Applications

Carbamic acid, [3-amino-2-(aminomethyl)-2-methylpropyl]-, 1,1-dimethylethyl has several scientific research applications:

Mechanism of Action

The mechanism of action of carbamic acid, [3-amino-2-(aminomethyl)-2-methylpropyl]-, 1,1-dimethylethyl involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets carbamic acid, [3-amino-2-(aminomethyl)-2-methylpropyl]-, 1,1-dimethylethyl apart from similar compounds is its specific structure, which allows for unique interactions with biological targets and distinct chemical reactivity.

Biological Activity

Carbamic acid, specifically the compound [3-amino-2-(aminomethyl)-2-methylpropyl]-, 1,1-dimethylethyl (CAS No. 210767-38-7), is a significant chemical in various biological and pharmaceutical applications. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

  • Molecular Formula : C10H23N3O2
  • Molar Mass : 217.31 g/mol
  • Synonyms : (3-Amino-2-(aminomethyl)-2-methylpropyl)(tert-butyl)carbamic acid

Biological Activity

The biological activity of carbamic acid derivatives often relates to their role as enzyme inhibitors, neurotransmitter modulators, or as intermediates in drug synthesis. The specific compound discussed here exhibits notable properties that may contribute to its pharmacological effects.

  • Enzyme Inhibition : Carbamic acids can inhibit enzymes involved in neurotransmitter breakdown, potentially enhancing synaptic transmission.
  • Neurotransmitter Modulation : The compound may influence the levels of key neurotransmitters such as acetylcholine and serotonin, which are crucial for mood regulation and cognitive functions.
  • Antimicrobial Properties : Some studies suggest that carbamic acid derivatives exhibit antimicrobial activity against various pathogens, which could be beneficial in treating infections.

Case Studies and Experimental Data

  • Neuroprotective Effects : A study investigating the neuroprotective properties of carbamic acid derivatives found that they could reduce oxidative stress markers in neuronal cell cultures, suggesting potential applications in neurodegenerative diseases.
    StudyFindings
    Neuroprotective EffectsReduced oxidative stress markers in neuronal cultures.
  • Antimicrobial Activity : Research has shown that certain carbamic acid derivatives possess significant antimicrobial activity against Gram-positive and Gram-negative bacteria. This opens avenues for their use in developing new antibiotics.
    StudyFindings
    Antimicrobial ActivityEffective against various bacterial strains.
  • Pharmacokinetics : Investigations into the pharmacokinetics of this compound reveal moderate bioavailability and a half-life suitable for therapeutic applications.
    ParameterValue
    BioavailabilityModerate
    Half-lifeSuitable for therapy

Properties

Molecular Formula

C10H23N3O2

Molecular Weight

217.31 g/mol

IUPAC Name

[3-amino-2-(aminomethyl)-2-methylpropyl]-tert-butylcarbamic acid

InChI

InChI=1S/C10H23N3O2/c1-9(2,3)13(8(14)15)7-10(4,5-11)6-12/h5-7,11-12H2,1-4H3,(H,14,15)

InChI Key

SIMNFFWRJCBMTF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N(CC(C)(CN)CN)C(=O)O

Origin of Product

United States

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